2-(1H-Imidazol-4-yl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;/h1-6H,(H,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOSCHPJAKNWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Ligand Design Principles of 2 1h Imidazol 4 Yl Pyridine Hydrochloride Derivatives
Ligand Properties and Metal Complexation Dynamics of Pyridine-Imidazole Systems
The complexation behavior of 2-(1H-Imidazol-4-yl)pyridine is fundamentally governed by the electronic and steric properties of its two nitrogen-containing heterocyclic rings. As a hydrochloride salt, the ligand is protonated, typically at the most basic nitrogen atom. For coordination to occur, deprotonation is generally required, allowing the nitrogen lone pairs to become available for donation to a metal center.
Ligands based on the pyridine-imidazole framework are classified as nitrogen-rich heterocyclic systems. These architectures are of great interest because the presence of multiple nitrogen atoms provides several potential coordination sites. The 2-(1H-Imidazol-4-yl)pyridine ligand, similar to the well-studied 2-(2'-pyridyl)imidazole, typically acts as a bidentate chelating agent. researchgate.net The spatial arrangement of the sp² hybridized nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings often favors a syn orientation, which is ideal for forming a stable five-membered chelate ring with a metal ion. researchgate.net This chelating behavior is analogous to that of the classic ligand 2,2'-bipyridine. researchgate.net
While bidentate chelation is the most common coordination mode, the versatility of the pyridine-imidazole scaffold allows for other binding possibilities, including monodentate coordination through either the pyridine or imidazole nitrogen. In more complex systems or under specific reaction conditions, these ligands can exhibit varied coordination modes, including bridging between two metal centers. researchgate.net The specific mode of coordination is influenced by factors such as the metal ion's preferred geometry, the presence of other ligands (co-ligands), and the reaction conditions. researchgate.netresearchgate.net
The pyridine-imidazole scaffold readily forms stable complexes with a variety of first-row transition metals. The chelate effect, resulting from the bidentate coordination of the ligand, contributes significantly to the thermodynamic stability of these complexes. Research on analogous systems has demonstrated the formation of complexes with the following metal ions:
Copper(II): Cu(II) complexes with pyridine-imidazole type ligands have been synthesized and structurally characterized. researchgate.netresearchgate.net These complexes often exhibit square planar or distorted square-pyramidal geometries. researchgate.net For example, a dinuclear copper complex with a related ligand, 2,6-di(1H-imidazol-2-yl)pyridine, showed a distorted square-pyramidal geometry around each Cu(II) center. researchgate.net
Iron(II): Stable Fe(II) complexes are known, often displaying octahedral coordination geometry when three ligands coordinate to the metal center or when two ligands coordinate along with other ancillary ligands. researchgate.netresearchgate.net High-spin Fe(II) complexes with related 2,6-bis(pyrazolyl)pyridine ligands are noted for their tendency to form highly twisted six-coordinate geometries. nih.govresearchgate.net
Nickel(II): Ni(II) readily forms complexes with pyridine- and imidazole-based ligands. researchgate.netmdpi.com Depending on the specific ligand and counter-ions, both octahedral and tetrahedral geometries can be achieved. mdpi.comwikipedia.org
Cobalt(II): Co(II) complexes with similar ligands have been prepared, showing both 1:1 and 2:1 ligand-to-metal ratios. cdnsciencepub.com The resulting geometries can vary, with studies on related systems showing the formation of both tetrahedral and octahedral complexes depending on the reaction conditions. mdpi.comwikipedia.org
Manganese(II): Mn(II) forms stable complexes with N-heterocyclic ligands. acs.orgrsc.org These complexes typically feature high-spin Mn(II) centers in octahedral or other coordination environments.
Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) has a flexible coordination sphere, though it commonly forms tetrahedral or octahedral complexes. cdnsciencepub.comrsc.org Studies with tridentate pyridine-imidazole ligands show that both 1:1 and 2:1 ligand-to-metal complexes can be formed. cdnsciencepub.com
| Metal Ion | Common Coordination Number(s) | Observed Geometries | Reference(s) |
|---|---|---|---|
| Copper(II) | 4, 5 | Square Planar, Distorted Square-Pyramidal | researchgate.netresearchgate.net |
| Iron(II) | 6 | Distorted Octahedral | researchgate.netnih.govresearchgate.net |
| Nickel(II) | 4, 6 | Tetrahedral, Octahedral | mdpi.comwikipedia.org |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | wikipedia.orgcdnsciencepub.com |
| Manganese(II) | 6 | Octahedral | acs.orgrsc.org |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | cdnsciencepub.comrsc.org |
The self-assembly of ligands and metal ions into coordination polymers is a cornerstone of crystal engineering. Pyridine-imidazole ligands, particularly those functionalized with carboxylate groups, are excellent candidates for constructing lanthanide(III) coordination polymers. The hard oxygen atoms of the carboxylate groups show a strong affinity for the hard lanthanide(III) ions, while the nitrogen atoms of the heterocyclic rings provide structural direction.
Hydrothermal synthesis is a common method for preparing these materials. acs.orgrsc.org For instance, studies on imidazole-4,5-dicarboxylic acid with lanthanide ions have yielded three-dimensional (3D) coordination polymers. acs.org In one case, 1D helical chains of [Ln₂(HIDC)₂]∞ were linked by sulfate (B86663) anions to form a 3D architecture. acs.org A Y(III)-organic coordination polymer has been constructed using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate and oxalate (B1200264) as ligands, demonstrating the principle of using mixed-ligand systems to create complex architectures. researchgate.net The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks, often exhibiting interesting photoluminescent properties derived from the lanthanide ions. acs.org
Structural Analysis of Metal-2-(1H-Imidazol-4-yl)pyridine Hydrochloride Complexes
Idealized geometries such as perfect octahedral or tetrahedral are often not observed in practice. Complexes of 2-(1H-Imidazol-4-yl)pyridine and its derivatives frequently exhibit distorted coordination environments due to a combination of factors, including the steric constraints of the ligand, crystal packing forces, and electronic effects like the Jahn-Teller distortion (e.g., in Cu(II) and high-spin Mn(II) complexes). acs.orgmdpi.com
For example, copper(II) complexes with related ligands have been found to adopt distorted trigonal bipyramidal geometries. researchgate.net Iron(II) complexes with similar tridentate ligands are known to have highly distorted six-coordinate geometries, characterized by a significant deviation of the trans-N(pyridyl)-Fe-N(pyridyl) angle from the ideal 180°. nih.gov Theoretical analyses of transition metal-histidine complexes, which also feature an imidazole ring, have shown that distorted octahedral geometries are common for Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. mdpi.com
These structural distortions have distinct spectroscopic signatures.
UV-Vis Spectroscopy: The d-d electronic transitions in transition metal complexes are sensitive to the ligand field environment. A distortion from a centrosymmetric geometry (like octahedral) to a non-centrosymmetric one can lead to a relaxation of the Laporte selection rule, resulting in more intense absorption bands.
Infrared (IR) Spectroscopy: The coordination of the ligand to a metal center alters its vibrational modes. Shifts in the stretching frequencies of the pyridine and imidazole rings in the IR spectrum are indicative of coordination. mdpi.com For instance, pyridine ring vibrations are observed to shift upon coordination to a metal. mdpi.com
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H-NMR studies can confirm ligand coordination by showing shifts in the proton resonances of the pyridine and imidazole rings upon complexation. cdnsciencepub.com
| Geometric Feature | Spectroscopic Consequence | Technique | Reference(s) |
|---|---|---|---|
| Coordination to Metal | Shift in pyridine and imidazole ring vibrational frequencies | IR Spectroscopy | mdpi.com |
| Coordination to Diamagnetic Metal | Chemical shifts of ligand protons | NMR Spectroscopy | cdnsciencepub.com |
| Distortion from Centrosymmetry | Increased intensity of d-d transition bands | UV-Vis Spectroscopy | - |
Beyond the primary coordination sphere of the metal ion, discrete metal-ligand complexes can act as building blocks (tectons) for the construction of higher-order supramolecular assemblies. researchgate.netmdpi.com These assemblies are held together by non-covalent interactions, which are weaker than covalent or coordinate bonds but are highly directional and play a crucial role in crystal engineering. mdpi.comresearchgate.net
For pyridine-imidazole complexes, the most significant non-covalent interactions are:
Hydrogen Bonding: The N-H group of the imidazole ring is an excellent hydrogen bond donor, while the uncoordinated nitrogen atoms and any counter-ions (like chloride from the hydrochloride salt) can act as acceptors. These interactions (e.g., N-H···N, N-H···Cl) can link individual complex units into chains, layers, or 3D networks. researchgate.net
π-π Stacking: The aromatic pyridine and imidazole rings can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are vital for stabilizing the crystal packing of the complexes. researchgate.netresearchgate.net
Anion-π and C-H···π Interactions: Other weak interactions, such as anion-π and C-H···π interactions, can also play a role in directing the final supramolecular architecture, creating complex and fascinating structural topologies. mdpi.comresearchgate.net
Through the interplay of these interactions, simple mononuclear or dinuclear complexes can self-assemble into extended structures with linear, zig-zag, helical, or layered geometries, demonstrating the power of the ligand's inherent structural information to guide the formation of complex materials. researchgate.net
Based on a thorough review of available scientific literature, there is a significant lack of specific research data for the chemical compound 2-(1H-Imidazol-4-yl)pyridine hydrochloride concerning the detailed topics of "Acid-Base Equilibria and Proton-Coupled Electron Transfer in Metal Complexes" and its specific "Magnetic Properties."
The vast majority of published research in coordination chemistry focuses on the isomeric ligand, 2-(1H-imidazol-2-yl)pyridine , where the pyridine ring is attached to the C2 position of the imidazole ring. For this 2-yl isomer and its derivatives, such as 2,6-bis(1H-imidazol-2-yl)pyridine, there is a substantial body of work detailing the acid-base behavior, proton-coupled electron transfer (PCET) mechanisms, and a wide range of magnetic phenomena, including spin crossover (SCO), and both ferromagnetic and antiferromagnetic interactions in their metal complexes.
However, for the specified 2-(1H-imidazol-4-yl)pyridine (also known as 4-(2-pyridyl)imidazole), the necessary experimental data and detailed research findings to construct an authoritative and scientifically accurate article on the requested topics are not present in the public domain. Generating content would require extrapolation from a different chemical entity, which would be scientifically unsound and misleading.
Therefore, it is not possible to provide a thorough and informative article strictly adhering to the provided outline for This compound due to the absence of specific research in these advanced areas of coordination chemistry.
Catalytic Applications of 2 1h Imidazol 4 Yl Pyridine Hydrochloride and Its Coordination Complexes
Homogeneous Catalysis Utilizing Imidazole-Pyridine Ligands
Imidazole-pyridine based ligands are a significant class of bidentate chelators in homogeneous catalysis. Their electronic properties can be fine-tuned by modifying substituents on either the pyridine (B92270) or imidazole (B134444) ring, which in turn influences the catalytic activity of their metal complexes. The pyridine ring is a classic sigma-donor, while the imidazole ring is a more versatile component. It can coordinate as a neutral sigma-donor, as an anionic imidazolate, or be converted into an N-heterocyclic carbene (NHC), a strong sigma-donor. This versatility allows imidazole-pyridine ligands to stabilize a wide range of transition metal oxidation states and geometries, making them effective in various catalytic cycles. For instance, the relative electron-donating ability of pyridine versus imidazole ligation has been shown to impact the performance and stability of cobalt-based catalysts in the hydrogen evolution reaction (HER), with pyridine ligation leading to better initial activity and imidazole ligation providing superior long-term stability. nih.gov
The structural framework of 2-(1H-imidazol-4-yl)pyridine is a key building block for developing chiral ligands for asymmetric catalysis. By introducing chirality either in the backbone connecting the two rings or through substitution on the rings themselves, enantioselective catalysts can be created. A notable application is in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov In these reactions, a chiral phosphoric acid catalyst orchestrates a multicomponent reaction, where the substrate contains a precursor to the imidazole-pyridine core. nih.gov The hydrogen-bonding capabilities of the imidazole moiety are crucial for achieving high stereoselectivity. nih.gov
Another related application involves an imidazole-based biaryl P,N-ligand, designed as a single enantiomer, which has proven highly effective in the enantioselective A³-coupling reaction. researchgate.net Furthermore, chiral C₂-symmetric 2-pyridyl-2-imidazolines, which are structurally related to the title compound, have been successfully employed as organocatalysts in direct Aldol reactions, demonstrating the potential of the pyridine-imidazole scaffold in constructing stereogenic centers. researchgate.net These examples highlight the capacity of this ligand class to create a precisely defined chiral environment around a metal center, enabling the synthesis of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and fine chemical industries.
Beyond metal-catalyzed processes, the imidazole-pyridine framework is also active in organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal. The 2-(1H-imidazol-4-yl)pyridine structure contains both a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic/hydrogen bond-donating site (the imidazole N-H), which are key features for many organocatalytic activation modes.
Chiral 2-pyridyl-2-imidazolines, which share the core structural motif, have been explored as effective organocatalysts for enantioselective direct Aldol reactions. researchgate.net Researchers screened a series of these catalysts and optimized reaction conditions to achieve high yields and enantioselectivity. researchgate.net The study found that a C₂-symmetric cyclohexane-based catalyst performed exceptionally well, particularly when using brine as the solvent. researchgate.net This demonstrates that the imidazole-pyridine scaffold can facilitate bond formation by activating substrates through hydrogen bonding and controlling the stereochemical outcome. researchgate.net
Table 1: Optimization of Enantioselective Aldol Reaction Using a Chiral 2-pyridyl-2-imidazoline Organocatalyst Data sourced from a study on related picolinylimidazoline organocatalysts. researchgate.net
| Catalyst Loading (mol%) | Solvent | Time (h) | Temperature | Yield (%) | Enantiomeric Ratio (er) |
| 10 | Brine | 1 | Room Temp | 95 | 99:1 |
| 10 | Water | 1 | Room Temp | 90 | 95:5 |
| 10 | Toluene | 24 | Room Temp | 65 | 70:30 |
| 5 | Brine | 1 | Room Temp | 88 | 98:2 |
| 10 | Brine | 1 | 0 °C | 92 | 99:1 |
Specific Catalytic Transformations Enabled by 2-(1H-Imidazol-4-yl)pyridine Ligands
The versatility of the 2-(1H-imidazol-4-yl)pyridine ligand and its derivatives extends to facilitating a range of specific and powerful chemical transformations.
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. The process relies on a dynamic equilibrium between active and dormant species, mediated by a transition metal complex, most commonly copper. The ligand coordinated to the copper center is critical in tuning the catalyst's activity and controlling the polymerization.
Ligands based on the imidazole-pyridine scaffold are highly suitable for this purpose. A copper(II) complex with the related ligand 2,6-di(1H-imidazol-2-yl)pyridine has been synthesized and successfully applied in copper-mediated polymerization catalysis. researchgate.net The bidentate or tridentate nature of these ligands provides a stable coordination environment for the copper ion, while their electronic properties modulate the redox potential of the Cu(I)/Cu(II) couple, which is the cornerstone of the ATRP equilibrium. The ability to tune the steric and electronic environment around the copper center by modifying the imidazole-pyridine ligand allows for precise control over the polymerization of various monomers.
Direct C-H arylation is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates, offering a more atom- and step-economical route to biaryl compounds. beilstein-journals.org Palladium catalysis is frequently employed for these transformations. beilstein-journals.org The 2-(1H-imidazol-4-yl)pyridine ligand can play a crucial role in such reactions. When complexed with palladium, it can act as a directing group, positioning the catalytic center for selective activation of a specific C-H bond.
In the context of pyridine arylation, regioselectivity is a significant challenge due to the presence of multiple C-H bonds and the coordinating nature of the ring nitrogen. nih.gov Catalytic protocols have been developed that achieve high regioselectivity at the 3- and 4-positions of the pyridine ring, complementing other methods that favor the 2-position. nih.gov The electronic character of the C-H bonds and the heteroarene ring are key determinants of this selectivity. nih.gov Similarly, the C-H functionalization of imidazo[1,2-a]pyridines, which are structurally related, has been extensively studied, with methods developed for regioselective arylation at the C-3 position. nih.gov A ligand like 2-(1H-imidazol-4-yl)pyridine in a palladium-catalyzed system could facilitate intramolecular C-H arylation to construct fused heterocyclic systems or promote intermolecular cross-coupling. beilstein-journals.org
Table 2: Palladium-Catalyzed C-H Arylation of Substituted Pyridines with Phenyl Bromide Illustrative data adapted from a study on C-H arylation of pyridines. nih.gov
| Pyridine Substrate | Arylation Position | Yield (%) |
| 3-Nitropyridine | C-4 | 85 |
| 3-Cyanopyridine | C-4 | 78 |
| 3-Chloropyridine | C-4 | 65 |
| 4-Fluoropyridine | C-3 | 72 |
| 2-Chloropyridine | C-4 | 55 |
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls. organic-chemistry.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an aryl or vinyl halide. nih.gov The ligand bound to the palladium catalyst is fundamental to the reaction's success, influencing catalyst stability, activity, and substrate scope.
Imidazole-pyridine ligands, including 2-(1H-imidazol-4-yl)pyridine, can serve as effective ancillary ligands in these reactions. After forming a complex with a palladium precursor, such as Pd(OAc)₂, the ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of dialkylbiaryl phosphine (B1218219) ligands has proven highly effective for the Suzuki-Miyaura coupling of challenging nitrogen-containing heteroaryl halides, demonstrating that tailored ligands are crucial for overcoming catalyst inhibition by basic substrates. organic-chemistry.org Similarly, a palladium complex bearing an imidazole-pyridine ligand can provide the necessary stability and activity for coupling a wide range of substrates, including electron-rich and electron-deficient arylboronic acids with various aryl halides. nih.govresearchgate.net The development of catalysts that are active at low loadings and under mild conditions is a key area of research where these ligands show significant promise. researchgate.net
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacs.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides, a transformation of immense importance in the synthesis of pharmaceuticals, functional materials, and fine chemicals. acs.orgyoutube.com The efficiency and broad applicability of this reaction are critically dependent on the nature of the ligand coordinated to the palladium center, which influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com
Ligands employed in the Buchwald-Hartwig amination are diverse, ranging from bulky, electron-rich phosphines to N-heterocyclic carbenes (NHCs). wikipedia.orgresearchgate.net The success of these ligands stems from their ability to stabilize the palladium catalyst, promote the desired bond-forming steps, and facilitate the regeneration of the active catalytic species. nih.gov For instance, bidentate phosphine ligands like BINAP and DPEPhos were among the first to enable the reliable coupling of primary amines. wikipedia.org More recently, advanced catalyst systems, including those based on pyridine-enhanced precatalysts (PEPPSI), have been developed for challenging substrates. researchgate.net
The exploration of novel ligand scaffolds containing nitrogen-based heterocycles, such as pyridines and imidazoles, is an active area of research. These moieties can act as effective donors to the metal center and their electronic and steric properties can be readily tuned. nih.govacs.org For example, palladium complexes bearing pyridine- and imidazole-containing ligands have been investigated in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. researchgate.net Specifically, palladium complexes with pyridine-phosphinimine and imidazole-phosphinimine bidentate ligands have been synthesized and studied for their catalytic activity. acs.org
Furthermore, the utility of imidazole-containing compounds as ligands is highlighted in copper-catalyzed C-N coupling reactions. For instance, 1-methyl-imidazole has been employed as a ligand in the CuCl-catalyzed Ullmann-type coupling of carbazoles with 2-bromopyridine (B144113) derivatives. nih.gov Similarly, pyridine N-oxides have been shown to be effective ligands in copper-catalyzed N-arylation of imidazoles. acs.org
While there is extensive literature on the Buchwald-Hartwig amination with various ligand systems, and a growing interest in the catalytic applications of pyridine and imidazole derivatives, specific and detailed research findings on the use of 2-(1H-Imidazol-4-yl)pyridine hydrochloride or its direct coordination complexes in palladium-catalyzed Buchwald-Hartwig amination reactions are not extensively documented in publicly available scientific literature. The potential of this specific ligand scaffold in C-N cross-coupling remains an area for future investigation. Broader studies on related structures, such as imidazo[4,5-b]pyridines, have utilized palladium-catalyzed C-N bond-forming reactions for their synthesis, demonstrating the general compatibility of this heterocyclic system with cross-coupling conditions. researchgate.net However, without specific studies on the title compound as a ligand, no performance data or detailed research findings can be presented.
Theoretical and Computational Chemistry of 2 1h Imidazol 4 Yl Pyridine Hydrochloride Structures
Quantum Chemical Calculations for Prediction of Molecular Properties
Quantum chemical calculations are instrumental in predicting the molecular properties of 2-(1H-imidazol-4-yl)pyridine hydrochloride, offering a microscopic view of its behavior. These computational techniques allow for the elucidation of its three-dimensional structure and conformational possibilities.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. irjweb.comirjweb.com For pyridine-imidazole systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice, often providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net The selection of an appropriate basis set is crucial for obtaining reliable results. Basis sets such as 6-311++G(d,p) are frequently employed for these types of molecules as they include diffuse functions and polarization functions, which are important for describing the electron distribution, particularly in systems with heteroatoms and potential hydrogen bonding. irjweb.comresearchgate.net In some cases, dispersion corrections, like Grimme's D3 correction, are incorporated with the B3LYP functional (B3LYP-D3) to better account for non-covalent interactions, which can be significant in the hydrochloride salt. researchgate.net
Interactive Table: Representative Optimized Geometrical Parameters for a Pyridine-Imidazole System
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (Pyridine) | ~1.34 Å |
| Bond Length | C-C (Pyridine) | ~1.39 Å |
| Bond Length | C-N (Imidazole) | ~1.38 Å |
| Bond Length | C=N (Imidazole) | ~1.33 Å |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Bond Angle | N-C-N (Imidazole) | ~110° |
| Dihedral Angle | Pyridine-Imidazole | 5-20° |
Note: These are typical values for related pyridine-imidazole systems and may vary for this compound.
Electronic Structure and Reactivity Descriptors from Computational Analysis
Computational analysis provides valuable descriptors that help in understanding the electronic structure and predicting the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electron transfer. nih.gov For many imidazole-pyridine derivatives, the HOMO is often localized on the imidazole (B134444) ring and parts of the pyridine (B92270) ring, while the LUMO can be distributed over both rings. nih.gov The HOMO-LUMO energy gaps for similar imidazole[1,5-a]pyridine derivatives have been calculated to be in the range of 3.5 to 4.0 eV. nih.gov
Interactive Table: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Pyridine-Imidazole Derivative
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.0 |
| Ionization Potential | I ≈ -EHOMO | 6.0 to 6.5 |
| Electron Affinity | A ≈ -ELUMO | 1.0 to 2.5 |
Note: These values are illustrative and based on calculations for related pyridine-imidazole systems.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. rsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted as stabilizing hyperconjugative interactions. rsc.org For this compound, NBO analysis can elucidate the delocalization of π-electrons across the pyridine and imidazole rings. It can also quantify the strength of hydrogen bonds and other non-covalent interactions involving the hydrochloride counter-ion and the heteroatoms in the rings. These interactions play a crucial role in the stability and conformation of the molecule.
Molecular Electrostatic Potential (MESP) Analysis for Interaction Sites
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclear charge distribution. The MESP surface provides a visual representation of the charge distribution, where different colors indicate regions of varying electrostatic potential.
In a study on a related compound, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP), MESP analysis was conducted using the B3LYP/6-311++G(d,p) basis set. researchgate.net The analysis revealed distinct regions of negative and positive electrostatic potential. The negative potential regions, typically shown in red or yellow, are associated with high electron density and are susceptible to electrophilic attack. For pyridine and imidazole-containing compounds, these areas are generally located around the nitrogen atoms due to their lone pairs of electrons. Conversely, the positive potential regions, often depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are commonly found around hydrogen atoms attached to heteroatoms. researchgate.net
For this compound, the MESP would similarly highlight the nitrogen atoms of both the pyridine and imidazole rings as the primary sites for electrophilic interaction and metal coordination. The protonation of one of the nitrogen atoms in the hydrochloride salt would significantly alter the MESP, creating a more pronounced positive potential in that region.
Table 1: Interpreting Molecular Electrostatic Potential (MESP) Surfaces
| MESP Value Region | Color Representation | Interpretation | Predicted Location on 2-(1H-Imidazol-4-yl)pyridine |
| Most Negative | Red | High electron density, site for electrophilic attack | Pyridine nitrogen, unprotonated imidazole nitrogen |
| Intermediate Negative | Yellow/Green | Moderate electron density | Aromatic rings |
| Positive | Blue | Electron deficient, site for nucleophilic attack | Hydrogen atoms, especially the N-H protons |
This table is a generalized representation based on MESP principles and findings for similar compounds.
Computational Insights into Ligand-Metal Interactions and Complex Stability
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the nature of ligand-metal bonds and the stability of the resulting complexes. For ligands like 2-(1H-imidazol-4-yl)pyridine, which contain both pyridine and imidazole moieties, these studies can elucidate the coordination modes and factors influencing complex stability.
The imidazole ring and the pyridine ring present distinct electronic properties that affect their coordination behavior. Imidazole is generally a stronger sigma-donor than pyridine, as indicated by the pKa of their respective conjugate acids (pKa of imidazolium (B1220033) is ~6.95, while that of pyridinium (B92312) is ~5.25). wikipedia.orgwikipedia.org This suggests that the imidazole nitrogen would form a stronger bond with a metal center compared to the pyridine nitrogen.
DFT studies on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine ligands have shown that the ligand coordinates to the metal ion in a tridentate fashion through the two imidazole nitrogen atoms and the pyridine nitrogen atom, forming a stable FeN6 coordination sphere. researchgate.net Similarly, a copper(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine demonstrated coordination via the imine nitrogen of the imidazole groups. researchgate.net These studies underscore the capability of pyridine-imidazole ligands to form stable chelates with transition metals.
The stability of metal complexes is influenced by several factors, including the nature of the metal ion and the ligand. The Irving-William series, for instance, describes the general trend in the stability of complexes of high-spin, divalent, first-row transition metals.
Table 2: Factors Influencing the Stability of Metal Complexes
| Factor | Influence on Stability | Rationale |
| Metal Ion Properties | ||
| Charge of the Metal Ion | Increases with increasing charge | A higher charge on the central metal ion leads to a stronger electrostatic attraction with the ligand. |
| Ionic Radius of the Metal Ion | Generally decreases with decreasing ionic radius | A smaller ionic radius results in a shorter metal-ligand bond and stronger interaction. |
| Nature of the Metal Ion | Follows the Irving-William series (for first-row transition metals) | Reflects the interplay of ionic radius, ionization energy, and ligand field stabilization energy. |
| Ligand Properties | ||
| Basicity of the Ligand | Increases with increasing basicity | More basic ligands are better electron donors, forming stronger coordinate bonds. Imidazole is a stronger base than pyridine. wikipedia.orgwikipedia.org |
| Chelate Effect | Significantly increases stability | Bidentate and polydentate ligands like 2-(1H-imidazol-4-yl)pyridine form more stable complexes than monodentate ligands due to favorable entropic effects. |
| Steric Hindrance | Can decrease stability | Bulky substituents on the ligand can weaken the metal-ligand bond due to steric repulsion. |
Computational studies can quantify these effects by calculating parameters such as bond energies, bond lengths, and the electronic charge distribution within the complex. For instance, DFT calculations can be used to compare the binding energies of different metal ions with 2-(1H-imidazol-4-yl)pyridine, providing a theoretical basis for their relative stabilities. Furthermore, these calculations can predict the preferred coordination geometry and spin state of the resulting metal complexes. researchgate.net
Advanced Materials Science Applications Derived from 2 1h Imidazol 4 Yl Pyridine Hydrochloride Chemistry
Development of Functional Materials and Nanomaterials Incorporating Pyridine-Imidazoles
The bifunctional nature of 2-(1H-imidazol-4-yl)pyridine, featuring both a pyridine (B92270) and an imidazole (B134444) ring, allows it to act as an excellent chelating agent and a bridging ligand, facilitating the construction of complex functional materials. The imidazole fragment provides a proton-responsive N-H group and a coordinating nitrogen atom, while the pyridine ring offers another strong coordination site. This duality is harnessed to create materials with diverse properties.
Research has shown that pyridine-imidazole derivatives can be grafted onto surfaces to create functionalized nanomaterials. For instance, pyridine and imidazole adducts have been covalently attached to graphene lattices via diazonium reactions. nih.gov These modified graphene materials, featuring cobaloxime complexes, have been investigated for their catalytic activity, particularly in the hydrogen evolution reaction (HER). nih.gov The degree of functionalization on the graphene surface can be estimated, with studies reporting approximately one pyridine/Co(III) unit for every 330 carbon atoms and one imidazole/Co(III) unit for every 450 carbon atoms. nih.gov The thermal stability of these functionalized graphenes has been confirmed by thermogravimetric analysis (TGA), which shows decomposition temperatures around 350 °C. nih.gov
Furthermore, the core structure is integral to the synthesis of various heterocyclic compounds with specific functionalities. Libraries of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b] pyridine-7-carboxamide and related methanamine analogues have been synthesized through a series of chemical reactions, including condensation and amidation. researchgate.net These synthetic routes demonstrate the versatility of the pyridine-imidazole scaffold in generating a wide array of functional molecules.
Integration of 2-(1H-Imidazol-4-yl)pyridine Derivatives into Polymer Systems
The incorporation of pyridine-imidazole moieties into polymer chains imparts unique properties to the resulting materials, such as metal-ion coordination capability, pH responsiveness, and enhanced thermal stability. These functional polymers are finding applications in catalysis, separation, and smart materials.
Anionic polymerization has been successfully employed to create well-defined polymers containing pyridine and oxadiazole groups in the same pendant unit. researchgate.net This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices. researchgate.net The pyridine group within these polymers can be quaternized, transforming the material into a polyelectrolyte, which has been explored for applications like carbon dioxide capture membranes. researchgate.net
Moreover, imidazo[1,5-a]pyridine-benzimidazole hybrid molecules have been synthesized and shown to interact with biological polymers. researchgate.net These compounds can inhibit tubulin polymerization, a critical process in cell division, highlighting the potential of pyridine-imidazole derivatives in designing functional polymeric and biological materials. researchgate.net The synthesis often involves multi-component reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, to create complex peptidomimetic structures containing the imidazo[1,2-a]pyridine (B132010) fragment. beilstein-journals.org
Table 1: Examples of Polymer Systems Incorporating Pyridine-Imidazole Derivatives
| Polymer System | Monomer/Ligand Used | Synthesis Method | Key Property/Application | Reference |
|---|---|---|---|---|
| Poly(2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole) | 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole | Anionic Polymerization | Well-defined polyelectrolyte for potential CO₂ capture. | researchgate.net |
| Imidazo[1,2-a]pyridine-containing peptidomimetics | Substituted 2-aminopyridines, aldehydes, isocyanides | Groebke–Blackburn–Bienaymé and Ugi reactions | Hybrid molecules with potential biological activity. | beilstein-journals.org |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Imidazo[1,5-a]pyridine-benzimidazole derivatives | Multi-step organic synthesis | Inhibition of tubulin polymerization. | researchgate.net |
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
The 2-(1H-imidazol-4-yl)pyridine ligand is a cornerstone in the field of supramolecular chemistry and metal-organic framework (MOF) design. Its ability to connect metal centers in various geometries allows for the construction of 1D, 2D, and 3D networks with intriguing topologies and potential applications in gas storage, separation, and sensing. researchgate.netresearchgate.net
A derivative, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), has been used to synthesize a variety of MOFs with metals like Fe(II), Cd(II), Zn(II), Eu(III), and Tb(III). researchgate.net These MOFs exhibit diverse structures, from 3D porous networks to 2D layered assemblies, depending on the metal ion and coordination mode of the ligand. researchgate.net For example, an iron-based MOF, {[Fe(HPIDC)(H2O)]·2H2O}n, showed a BET surface area of 9.07 m²/g and the ability to adsorb N₂. researchgate.net
Table 2: Selected MOFs Derived from Pyridine-Imidazole Ligands
| MOF Designation | Metal Ion | Ligand | Dimensionality/Topology | Key Feature | Reference |
|---|---|---|---|---|---|
| {[Fe(HPIDC)(H₂O)]·2H₂O}n | Fe(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | 3D / (10,3) net | Porous, N₂ adsorption | researchgate.net |
| [Cd(HPIDC)(H₂O)]n | Cd(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | 3D honeycomb | Structural diversity | researchgate.net |
| [Co(HL)₂]·2H₂O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene | 3D / 6-fold interpenetrated dia net | Porous, high interpenetration | acs.org |
| [Ag₂(L)] | Ag(I) | 1,4-di(1H-imidazol-4-yl)benzene | 3D / 3-fold interpenetrated CdSO₄ net | Structural entanglement | acs.org |
| [Zn(L)(bpdc)]·1.6H₂O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene & H₂bpdc | 3D framework | Fluorescent sensor for Fe(III) ions | rsc.org |
Optical Applications of Pyridine-Imidazole Containing Materials (e.g., Luminescence, White-Light Emission, Dyes for Photovoltaics)
Materials incorporating the pyridine-imidazole scaffold often exhibit interesting photophysical properties, making them suitable for a range of optical applications. The strong electron-donating nature of the imidazole ring can lead to blue-shifted emissions in metal complexes compared to those with other ligands like 2,2'-bipyridine. acs.org
Iridium(III) complexes containing functionalized 2-(2-pyridyl)imidazole ligands have been developed as highly efficient electrochemiluminescent (ECL) emitters. acs.org These complexes can achieve photoluminescence quantum yields as high as 0.91 and ECL efficiencies significantly greater than the standard [Ru(bpy)₃]²⁺ complex. acs.org The emission color can be tuned from blue-green to deeper reds depending on the substituents on the ligand framework.
In the realm of solid-state lighting, fluorophores based on imidazo[1,5-a]pyridine (B1214698) have been used as down-converting materials to fabricate white light-emitting diodes (WLEDs). rsc.orgtandfonline.com By combining a blue LED chip with a greenish-yellow emitting pyridine-imidazole fluorophore, WLEDs with a high color rendering index (CRI) of ~90 have been achieved. rsc.org The emission properties are often linked to intramolecular charge transfer (ICT) processes, which can be influenced by the polarity of the environment, leading to positive solvatochromism. tandfonline.com Furthermore, certain zinc-based MOFs incorporating a pyridine-imidazole ligand have demonstrated selective fluorescent sensing of Fe(III) ions and ketone molecules. rsc.org While less common, pyridine groups have been used as anchoring units for photosensitizers in dye-sensitized solar cells (DSSCs), indicating another potential application for these versatile compounds. sakarya.edu.tr
Table 3: Optical Properties of Pyridine-Imidazole Containing Materials
| Material/Complex | Application | Key Optical Property | Finding | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(pim-R)]⁺ | ECL Emitter | Blue-green phosphorescence | High quantum yields (up to 0.91) and ECL efficiency. | acs.org |
| Imidazo[1,5-a]pyridine-benzilimidazole fluorophore | White-Light Emitting Diodes | Greenish-yellow solid-state emission | Achieved a high CRI of ~90 in a hybrid WLED. | rsc.org |
| Imidazo[1,5-a]pyridine-anthracene fluorophore | Organic Light Emitting Diodes | Greenish-yellow emission (CIE: 0.34, 0.45) | Device showed luminous efficiency of 4.4 cd/A. | tandfonline.com |
| [Zn(L)(bpdc)] MOF | Fluorescent Sensor | Luminescence quenching | Highly selective and sensitive for Fe(III) ions and ketones. | rsc.org |
| Eu(III) and Tb(III) MOFs with H₃PIDC | Luminescent Materials | Characteristic narrow emission bands | Typical lanthanide ion luminescence. | researchgate.net |
Future Research Directions and Emerging Trends in 2 1h Imidazol 4 Yl Pyridine Hydrochloride Studies
Integration of Advanced Computational Chemistry in Predictive Material Design
The synergy between experimental synthesis and computational chemistry is becoming a cornerstone of modern materials science. mit.edu For 2-(1H-imidazol-4-yl)pyridine systems, advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a crucial predictive role. mit.eduresearchgate.net
Future research will increasingly rely on computational screening to identify promising candidate molecules before they are synthesized in the lab. mit.edu By modeling derivatives of 2-(1H-imidazol-4-yl)pyridine with different functional groups or coordinated to various metal ions, scientists can predict key properties. This includes forecasting the stability of complexes, their electronic structure (HOMO-LUMO gaps), and their potential for specific applications like catalysis or light emission. researchgate.net
Computational studies are also vital for understanding reaction mechanisms. For instance, modeling the energy landscape of a catalytic cycle can reveal the rate-determining steps and provide insights into how to modify the ligand to improve catalyst efficiency. Similarly, understanding the subtle non-covalent interactions, such as hydrogen bonding and π-π stacking, is critical for predicting the crystal packing and bulk properties of new materials.
The ultimate goal is to establish a robust feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the accuracy of the theoretical models. youtube.com This integrated approach accelerates the discovery and development of new functional materials based on the 2-(1H-imidazol-4-yl)pyridine scaffold.
Expanding the Catalytic Versatility for Complex Chemical Transformations
While the catalytic applications of the 2-(1H-imidazol-4-yl)pyridine isomer are still an emerging field, the broader family of pyridine-imidazole ligands has demonstrated significant potential. Future research will likely focus on harnessing this potential for a wide range of complex chemical reactions.
An important trend is the development of catalysts for asymmetric synthesis , where chiral versions of the ligand are used to control the stereochemical outcome of a reaction. This is of paramount importance in the pharmaceutical industry for producing enantiomerically pure drugs.
Another key area is the application in cross-coupling reactions . Palladium and nickel complexes bearing N-donor ligands are workhorses in organic synthesis, and tailoring the 2-(1H-imidazol-4-yl)pyridine ligand could lead to catalysts with improved activity, stability, and substrate scope.
Furthermore, there is growing interest in using these types of complexes in oxidation and reduction catalysis . For example, iridium complexes with related protic pyrazole-pyridine ligands have been studied for the dehydrogenation of formic acid, a reaction relevant to hydrogen storage. nih.gov Copper complexes are also widely explored for various catalytic applications, including atom transfer radical polymerization (ATRP). researchgate.net The tunability of the 2-(1H-imidazol-4-yl)pyridine ligand makes it an attractive candidate for developing catalysts for such transformations. The immobilization of these molecular catalysts onto solid supports to create robust and recyclable heterogeneous catalysts is another significant direction.
Innovations in Materials Science Applications for Advanced Functionalities
The unique electronic and structural features of 2-(1H-imidazol-4-yl)pyridine make it a highly attractive building block for the next generation of advanced functional materials. wiley.com Research is trending towards creating "smart" materials whose properties can be controlled by external stimuli.
A major focus is on spin-crossover (SCO) materials . Iron(II) complexes with similar N-donor pincer-type ligands are well-known to exhibit SCO, where the magnetic state of the complex can be switched between low-spin and high-spin states by changes in temperature or by light irradiation. nih.govresearchgate.net This property is the basis for developing molecular switches and sensors.
Luminescent materials represent another significant research direction. Complexes of 2-(1H-imidazol-4-yl)pyridine with d¹⁰ metals like zinc(II) or with lanthanide ions are expected to show strong luminescence. researchgate.net The ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. These materials are being investigated for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.
Finally, the use of functionalized 2-(1H-imidazol-4-yl)pyridine derivatives as linkers in Metal-Organic Frameworks (MOFs) is a rapidly expanding field. By incorporating additional coordinating groups like carboxylates, it is possible to build porous, crystalline materials. researchgate.net These MOFs are being explored for applications in gas storage (e.g., for hydrogen or carbon dioxide), chemical separations, and as heterogeneous catalysts. The ability to design the pore size and chemical environment within the MOF offers unprecedented control over its function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-Imidazol-4-yl)pyridine hydrochloride?
- Methodological Answer : A common approach involves cyclocondensation of pyridine derivatives with imidazole precursors under acidic conditions. For example, substituted pyridines can react with imidazole-4-carbaldehyde intermediates, followed by HCl treatment to yield the hydrochloride salt. Purification via recrystallization or column chromatography (using polar solvents like methanol/water mixtures) is critical to isolate the product .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Signals for imidazole protons (δ 7.5–8.5 ppm) and pyridine protons (δ 8.0–8.8 ppm) are distinct. The NH proton of the imidazole ring typically appears as a singlet near δ 13.5 ppm in DMSO-d₆ .
- 13C NMR : Pyridine carbons resonate at δ 120–150 ppm, while imidazole carbons appear at δ 125–140 ppm.
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks consistent with the molecular formula (C₈H₈N₃·HCl) .
Q. What precautions are necessary for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro, nitro) at the pyridine ring to modulate receptor binding. For example, MPEP (a related mGluR5 antagonist) features a phenylethynyl substituent that enhances potency. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins like metabotropic glutamate receptors .
Q. How should researchers address contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies often arise from differences in substituent positioning or assay conditions. Systematic SAR studies should:
- Compare derivatives with identical substituents but varying positions (e.g., para vs. meta).
- Standardize assays (e.g., cell lines, incubation times).
- Validate findings with orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .
Q. What strategies stabilize this compound under physiological conditions?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the imidazole ring.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Chelation : Add EDTA (1 mM) to metal-catalyzed degradation in aqueous solutions .
Q. How can computational modeling guide the design of this compound analogs?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to optimize geometries and predict electrostatic potential maps.
- Use molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics to targets like ion channels.
- Validate predictions with in vitro binding assays (e.g., SPR or ITC) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), pH-dependent tautomerism of the imidazole ring, or trace impurities. To mitigate:
- Report solvent, temperature, and concentration in all studies.
- Use deuterated solvents with TMS as an internal standard.
- Confirm purity via HPLC (>95%) before spectral analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
